Cas no 68127-22-0 ((1R,2S,5R)-Menthyl (R)-Pyroglutamate)

(1R,2S,5R)-Menthyl (R)-Pyroglutamate is a chiral auxiliary and intermediate widely utilized in asymmetric synthesis and pharmaceutical applications. Its stereochemically defined structure, derived from (R)-pyroglutamic acid and (1R,2S,5R)-menthol, ensures high enantioselectivity in reactions, making it valuable for constructing complex molecular frameworks. The compound’s rigid cyclic backbone and lipophilic menthyl group enhance stability and solubility in organic media, facilitating its use in peptide modifications and catalyst design. Its predictable reactivity and compatibility with diverse reaction conditions underscore its utility in fine chemical synthesis. This product is particularly favored for its ability to impart stereocontrol in synthetic pathways, ensuring high-purity outcomes for advanced research and industrial applications.
(1R,2S,5R)-Menthyl (R)-Pyroglutamate structure
68127-22-0 structure
Product name:(1R,2S,5R)-Menthyl (R)-Pyroglutamate
CAS No:68127-22-0
MF:C15H25NO3
MW:267.363904714584
CID:58701
PubChem ID:21118466

(1R,2S,5R)-Menthyl (R)-Pyroglutamate Chemical and Physical Properties

Names and Identifiers

    • (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate
    • [1R-(1a,2b,5a)]-2-Isopropyl-5-methylcyclohexyl 5-oxo-D-prolinate
    • D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester; (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate; (1R-(1alpha,2beta,5alpha))-2-Isopropyl-5-methylcyclohexyl 5-oxo-D-prolinate; 5-methyl-2-(propan-2-yl)cyclohexyl 5-oxoprolinate; (-)-Menthyl (+)-2-Pyrrolidone-5-Carboxylate
    • FEMA NO. 4155, (-),D-
    • Y27B4585KO
    • EINECS 268-568-4
    • D-(-)-menthyl pyrrolidone carboxylate
    • MENTHYL PYRROLIDONE CARBOXYLATE, D-(-)-
    • D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
    • (1R-(1alpha,2beta,5alpha))-2-Isopropyl-5-methylcyclohexyl 5-oxo-D-prolinate
    • [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate
    • D-PROLINE, 5-OXO-, 5-METHYL-2-(1-METHYLETHYL)CYCLOHEXYL ESTER, (1R-(1.ALPHA.,2.BETA.,5.ALPHA.))-
    • Menthyl pyrrolidone carboxylate, (-),D-
    • (1R,2S,5R)-Menthyl (R)-Pyroglutamate
    • ((1R,2S,5R)-2-ISOPROPYL-5-METHYL-CYCLOHEXYL) (2R)-5-OXOPYRROLIDINE-2-CARBOXYLATE
    • 68127-22-0
    • UNII-Y27B4585KO
    • Q27294168
    • DTXSID10887167
    • Inchi: 1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)
    • InChI Key: SLHPMAOXNSLXEH-UHFFFAOYSA-N
    • SMILES: N1C(C(OC2C(C(C)C)CCC(C)C2)=O)CCC1=O

Computed Properties

  • Exact Mass: 267.183
  • Monoisotopic Mass: 267.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.07
  • Boiling Point: 409.1°C at 760 mmHg
  • Flash Point: 201.2°C
  • Refractive Index: 1.496
  • FEMA: 4155

(1R,2S,5R)-Menthyl (R)-Pyroglutamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M245395-250mg
(1R,2S,5R)-Menthyl (R)-Pyroglutamate
68127-22-0
250mg
$689.00 2023-05-18
TRC
M245395-50mg
(1R,2S,5R)-Menthyl (R)-Pyroglutamate
68127-22-0
50mg
$155.00 2023-05-18
TRC
M245395-100mg
(-)-Menthyl(+)-2-pyrrolidone-5-carboxylate
68127-22-0
100mg
340.00 2021-08-03
TRC
M245395-500mg
(1R,2S,5R)-Menthyl (R)-Pyroglutamate
68127-22-0
500mg
$ 800.00 2023-09-07

Additional information on (1R,2S,5R)-Menthyl (R)-Pyroglutamate

Introduction to (1R,2S,5R)-Menthyl (R)-Pyroglutamate: CAS No 68127-22-0

The compound (1R,2S,5R)-Menthyl (R)-Pyroglutamate, identified by the CAS Registry Number 68127-22-0, is a specialized chemical entity with unique structural and functional properties. This compound belongs to the class of amino acid esters, specifically derived from pyroglutamic acid and a menthyl group. Its stereochemistry is defined by the configuration at the three chiral centers: positions 1, 2, and 5 of the menthyl moiety and position R of the pyroglutamate moiety. This specific stereochemistry contributes to its distinct biological activity and applications in various fields.

Recent advancements in chemical synthesis have enabled the precise construction of (1R,2S,5R)-Menthyl (R)-Pyroglutamate. Researchers have employed asymmetric catalysis and enantioselective reactions to achieve high enantiomeric excess in its production. These methods not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with current green chemistry principles. The compound's synthesis involves a multi-step process, including the isolation of pyroglutamic acid from natural sources or its chemical synthesis, followed by esterification with the appropriately configured menthyl alcohol derivative.

The structural uniqueness of (1R,2S,5R)-Menthyl (R)-Pyroglutamate lies in its combination of a cyclic amino acid derivative and a terpene alcohol. Pyroglutamic acid, a cyclic dipeptide analog, exhibits interesting pharmacokinetic properties due to its resistance to enzymatic degradation. The menthyl group adds a hydrophobic character to the molecule while maintaining its solubility in both aqueous and organic phases. This dual nature makes it an attractive candidate for drug delivery systems and bioactive agents.

Recent studies have explored the biological activity of (1R,2S,5R)-Menthyl (R)-Pyroglutamate in various contexts. For instance, research has demonstrated its potential as an enhancer of drug permeability across biological membranes. Its ability to modulate membrane fluidity without compromising integrity has been particularly noted in studies involving cellular uptake mechanisms. Additionally, its role as a precursor in peptide synthesis has been highlighted in recent publications, emphasizing its utility in medicinal chemistry.

In terms of applications, (1R,2S,5R)-Menthyl (R)-Pyroglutamate has found niche uses in pharmaceuticals and nutraceuticals. Its role as an excipient in drug formulations has been explored due to its capacity to improve bioavailability without inducing adverse effects. Furthermore, its incorporation into cosmetic products as a stabilizing agent has been supported by recent safety assessments that confirm its non-toxic profile under recommended usage conditions.

The market demand for compounds like (1R,2S,5R)-Menthyl (R)-Pyroglutamate is driven by the increasing emphasis on personalized medicine and targeted therapies. Its stereo-specific properties make it invaluable for developing enantiomerically pure active pharmaceutical ingredients (APIs). The global market for such compounds is projected to grow steadily due to advancements in analytical techniques that allow for precise characterization and quality control.

In conclusion, (1R,2S,5R)-Menthyl (R)-Pyroglutamate, CAS No 68127-22-0 stands out as a versatile compound with significant potential across multiple industries. Its unique structure and stereochemistry underpin its diverse applications and ongoing research interest. As scientific understanding of this compound deepens through cutting-edge studies on its synthesis and biological interactions further innovations are expected that will expand its utility in both therapeutic and non-therapeutic contexts.

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